

# **Application Notes and Protocols for Colony Formation Assay Using Neoprzewaquinone A**

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Compound of Interest		
Compound Name:	Neoprzewaquinone A	
Cat. No.:	B1161415	Get Quote

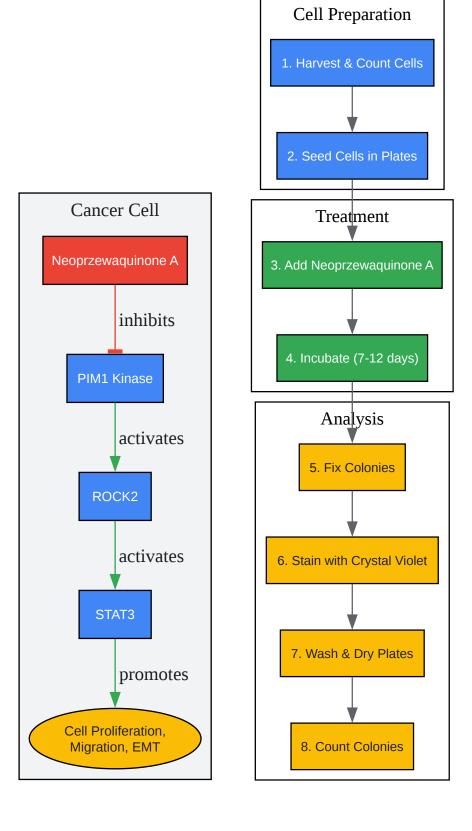
## Introduction

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a promising agent in cancer research.[1][2][3][4] Studies have demonstrated its potent ability to inhibit the growth and migration of cancer cells, particularly in triple-negative breast cancer (TNBC).[1] The colony formation assay, or clonogenic assay, is a pivotal in vitro technique used to determine the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents. This assay is considered the gold standard for assessing reproductive cell death and the efficacy of anticancer compounds, as it measures the ability of a single cell to expand into a visible colony. These application notes provide a detailed protocol for utilizing the colony formation assay to evaluate the anticancer effects of Neoprzewaquinone A.

## Mechanism of Action of Neoprzewaquinone A

**Neoprzewaquinone A** exerts its anticancer effects primarily by targeting and inhibiting PIM1 kinase at nanomolar concentrations. PIM1 kinase is a key regulator of cell survival and proliferation. By inhibiting PIM1, NEO effectively blocks the downstream ROCK2/STAT3 signaling pathway. This inhibition disrupts cellular processes crucial for cancer cell migration and epithelial-mesenchymal transition (EMT). The targeted disruption of the PIM1/ROCK2/STAT3 axis ultimately suppresses the growth and survival of cancer cells.





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## References

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